4-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
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Overview
Description
4-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. The starting materials may include 4-fluorophenyl ethylamine, thioamide, and butanoic acid derivatives. The synthetic route may involve the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving thioamide and a suitable electrophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: The compound may be investigated for its potential therapeutic applications, such as drug development.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid include other thiazole derivatives with similar structural features. Examples include:
- 4-{[(2Z)-3-[2-(4-chlorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
- 4-{[(2Z)-3-[2-(4-bromophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the fluorophenyl group may impart unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H19FN2O5S2 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-[[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H19FN2O5S2/c18-12-3-1-11(2-4-12)7-8-20-13-9-27(24,25)10-14(13)26-17(20)19-15(21)5-6-16(22)23/h1-4,13-14H,5-10H2,(H,22,23) |
InChI Key |
SXFLGAJDTFDFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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